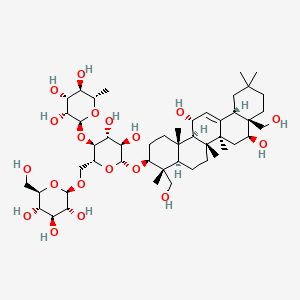
AChE/BuChE/MAO-B-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BuChE/MAO-B-IN-1 is a compound known for its inhibitory effects on human acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. These enzymes are significant in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound exhibits high affinity for these enzymes, making it a potential candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BuChE/MAO-B-IN-1 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions. One common method involves the use of piperazine-substituted chalcones, which are synthesized through a series of condensation reactions . The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
AChE/BuChE/MAO-B-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
AChE/BuChE/MAO-B-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on enzyme activity and cellular processes.
Mechanism of Action
The compound exerts its effects by binding to the active sites of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. This binding inhibits the enzymes’ activity, preventing the breakdown of neurotransmitters like acetylcholine and monoamines. The inhibition of these enzymes leads to increased levels of neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Selegiline: A monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease
Uniqueness
AChE/BuChE/MAO-B-IN-1 is unique in its ability to inhibit all three enzymes simultaneously, making it a multi-targeted therapeutic agent. This multi-targeted approach can provide a more comprehensive treatment for neurodegenerative diseases compared to compounds that inhibit only one enzyme .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6-[2-(azepan-1-yl)ethoxy]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H23NO3/c19-16-7-11-21-17-6-5-14(13-15(16)17)20-12-10-18-8-3-1-2-4-9-18/h5-6,13H,1-4,7-12H2 |
InChI Key |
KZJOEKCJUWZUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC3=C(C=C2)OCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


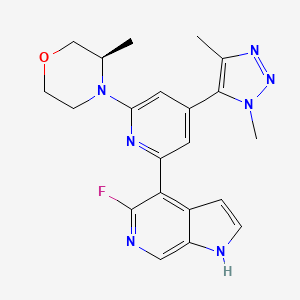

![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)

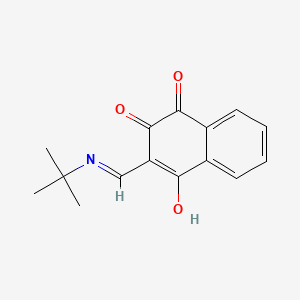
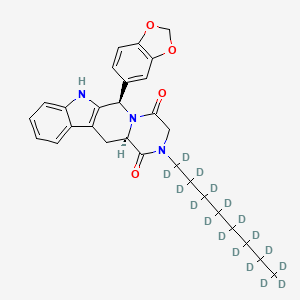
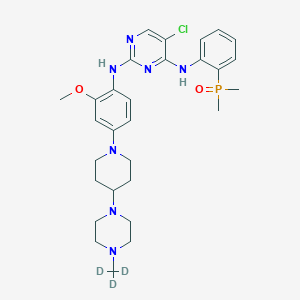
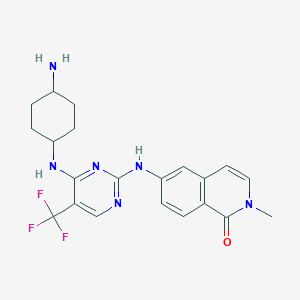
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
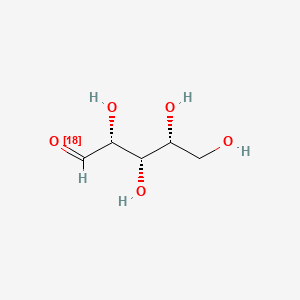
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)


